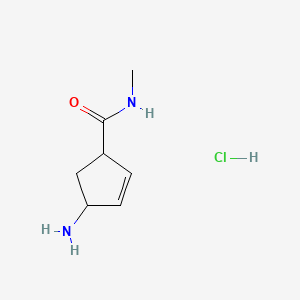
4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride is a chemical compound that belongs to the class of carboxamides. Carboxamides are significant in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride can be achieved through several methods. One common approach involves the amidation of carboxylic acid substrates. This process can be catalytic or non-catalytic, depending on the reagents and conditions used . For instance, the direct amidation of carboxylic acids with amines can be facilitated by catalysts or coupling reagents to activate the carboxylic acid and convert it into a more active intermediate .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale amidation reactions. These reactions are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The conditions for these reactions can vary, but they often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
4-amino-N-methylcyclopent-2-ene-1-carboxamide hydrochloride can be compared with other similar compounds, such as 4-amino-N-methylcyclohexane-1-carboxamide hydrochloride. While both compounds share similar structural features, the presence of the cyclopentene ring in this compound imparts unique chemical and biological properties . This structural difference can influence the compound’s reactivity, stability, and interactions with biological targets .
List of Similar Compounds
Propriétés
Formule moléculaire |
C7H13ClN2O |
|---|---|
Poids moléculaire |
176.64 g/mol |
Nom IUPAC |
4-amino-N-methylcyclopent-2-ene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-9-7(10)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3,(H,9,10);1H |
Clé InChI |
IKGDFPFJEXUQDK-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1CC(C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















